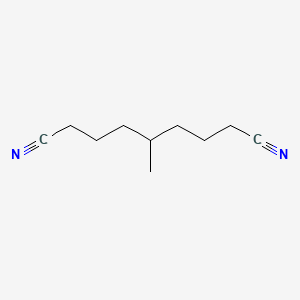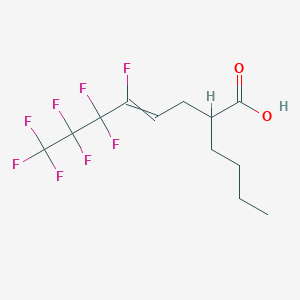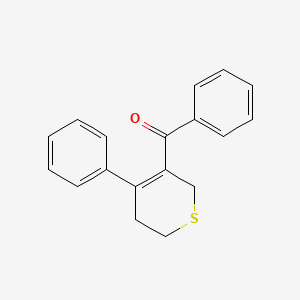
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an indenone core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The compound also features a pyrrolidinylidene group, which is a five-membered nitrogen-containing ring. The (E)- configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves several steps, typically starting with the preparation of the indenone core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the pyrrolidinylidene group is usually accomplished through a condensation reaction with a suitable pyrrolidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- can be compared with other similar compounds, such as:
Indenones: Compounds with a similar indenone core but different substituents.
Pyrrolidinylidene derivatives: Compounds with a similar pyrrolidinylidene group but different core structures. The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(1-methyl-2-pyrrolidinylidene)-, (E)- lies in its specific combination of the indenone core and pyrrolidinylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91115-31-0 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-8-4-7-13(15)12-9-10-5-2-3-6-11(10)14(12)16/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
NJXJTBFFMJXDKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)

![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)


![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)

